molecular formula C23H19F2NO7 B11038136 N-(2,4-difluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

N-(2,4-difluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

Cat. No.: B11038136
M. Wt: 459.4 g/mol
InChI Key: VDBIEGAKINHLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide is a complex organic compound characterized by its unique structural components. This compound features a combination of aromatic rings, a pyranone moiety, and a propanamide group, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyranone Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl structure.

    Introduction of the Benzodioxole Group: The 7-methoxy-1,3-benzodioxole group can be introduced through electrophilic aromatic substitution reactions.

    Coupling with the Difluorophenyl Group: The final step involves coupling the previously formed intermediates with 2,4-difluoroaniline under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its structural features suggest possible interactions with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound’s unique properties may be harnessed for the development of advanced materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-phenylpropanamide
  • N-(2,4-difluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(1,3-benzodioxol-5-yl)propanamide

Uniqueness

Compared to similar compounds, N-(2,4-difluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide stands out due to the presence of the methoxy group on the benzodioxole ring. This structural feature may enhance its reactivity and interaction with biological targets, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C23H19F2NO7

Molecular Weight

459.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

InChI

InChI=1S/C23H19F2NO7/c1-11-5-17(27)21(23(29)33-11)14(9-20(28)26-16-4-3-13(24)8-15(16)25)12-6-18(30-2)22-19(7-12)31-10-32-22/h3-8,14,27H,9-10H2,1-2H3,(H,26,28)

InChI Key

VDBIEGAKINHLHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=C(C=C(C=C2)F)F)C3=CC4=C(C(=C3)OC)OCO4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.